3-(2,6-Dimethoxyphenyl)pyridine
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Overview
Description
3-(2,6-Dimethoxyphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 2,6-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2,6-dimethoxyphenylboronic acid and 3-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- 2,6-Dimethoxypyridine
- 3-(3,4-Dimethoxyphenyl)pyridine
- 2,4,6-Trimethoxypyridine
Comparison: Compared to these similar compounds, 3-(2,6-Dimethoxyphenyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H13NO2/c1-15-11-6-3-7-12(16-2)13(11)10-5-4-8-14-9-10/h3-9H,1-2H3 |
InChI Key |
IBBNRNHGBYIJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CN=CC=C2 |
Origin of Product |
United States |
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